molecular formula C21H19N3O5 B11559500 2-(3,4-dimethylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-(3,4-dimethylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B11559500
M. Wt: 393.4 g/mol
InChI Key: OHSZRZYOUFQJCG-WSDLNYQXSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of aromatic rings, furan, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 5-(3-nitrophenyl)furan-2-carbaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid or aldehyde functionalities.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H19N3O5/c1-14-6-7-18(10-15(14)2)28-13-21(25)23-22-12-19-8-9-20(29-19)16-4-3-5-17(11-16)24(26)27/h3-12H,13H2,1-2H3,(H,23,25)/b22-12+

InChI Key

OHSZRZYOUFQJCG-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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